N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWEEJSWTYAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Sulfonation and Coupling
This method involves synthesizing the tetrahydroquinoline scaffold followed by sequential sulfonation and sulfonamide coupling.
Step 1: Synthesis of 6-Amino-1,2,3,4-Tetrahydroquinoline
- Starting material : Quinoline undergoes catalytic hydrogenation (H₂, Pd/C) to yield 1,2,3,4-tetrahydroquinoline.
- Nitration : Selective nitration at the 6-position using HNO₃/H₂SO₄, followed by reduction (Fe/HCl) to the amine.
Step 2: Propylsulfonylation
- Reagents : Propylsulfonyl chloride (1.2 equiv), pyridine (base), CH₂Cl₂ (solvent).
- Conditions : 0°C → rt, 12 h.
- Yield : 78%.
Step 3: p-Tolylmethanesulfonamide Coupling
Route 2: One-Pot Tandem Sulfonation
This streamlined approach combines sulfonation and coupling in a single reactor, reducing purification steps.
Procedure :
- Tetrahydroquinoline (1 equiv) , propylsulfonyl chloride (1.1 equiv), and p-tolylmethanesulfonyl chloride (1.3 equiv) are dissolved in DMF.
- Base : K₂CO₃ (2.5 equiv) is added under N₂.
- Conditions : 80°C, 8 h.
- Yield : 58%.
Advantages :
- Reduced reaction time.
- Lower solvent consumption.
Limitations :
- Competitive sulfonation at multiple amine sites reduces regioselectivity.
Optimization of Reaction Conditions
Solvent Effects on Sulfonamide Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | 78 | 95 |
| THF | 7.58 | 65 | 92 |
| DMF | 36.7 | 58 | 88 |
| Acetonitrile | 37.5 | 62 | 90 |
Polar aprotic solvents like DMF enhance reactivity but compromise selectivity.
Temperature Optimization for Propylsulfonylation
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 78 |
| 25 | 8 | 72 |
| 40 | 6 | 65 |
Lower temperatures favor mono-sulfonation.
Characterization and Analytical Data
Spectral Data
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 98.5 | <0.5% unreacted starting material |
| LC-MS | 97.8 | Trace sulfonic acid (1.2%) |
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 51% | 58% |
| Steps | 3 | 1 |
| Purification Complexity | High | Moderate |
| Scalability | Excellent | Limited |
Route 1 remains preferred for industrial-scale synthesis due to better control over intermediates.
Challenges and Troubleshooting
Competing Sulfonation at Multiple Sites
Hydrolysis of Sulfonyl Chlorides
- Issue : Moisture-sensitive reagents degrade in humid conditions.
- Mitigation : Conduct reactions under anhydrous N₂ atmosphere.
Industrial-Scale Considerations
- Cost Analysis : Propylsulfonyl chloride accounts for 42% of raw material costs.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.
Reduction: : Reductive processes can target the sulfonyl groups.
Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like bromine or iodine for halogenation reactions.
Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide exhibits significant biological activity:
- Antitumor Activity : Studies have shown that this compound has potential antitumor effects. Its structural features enhance its binding affinity to various biological targets involved in tumor growth.
- Antimicrobial Properties : The compound has been tested against various microorganisms, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several applications:
- Cancer Treatment : Its ability to inhibit tumor cell proliferation makes it a candidate for cancer therapy.
- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Antitumor Activity : A recent study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis in tumor cells through modulation of apoptotic pathways.
- Antimicrobial Efficacy Assessment : Another investigation assessed its antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that it exhibited lower minimum inhibitory concentrations compared to standard antibiotics.
Mechanism of Action
Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.
Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several analogs with overlapping structural motifs, enabling indirect comparisons:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Modifications: The target compound employs a propylsulfonyl group at the 1-position, contrasting with the 2-cyanoethyl group in CTDB or the thiazole-carboxylic acid in Example 1 of the patent . Sulfonyl groups typically enhance solubility and metabolic stability compared to cyano or carboxylic acid substituents.
Pharmacophore Diversity: The p-tolylmethanesulfonamide group in the target compound differs from the diazenyl-benzonitrile in CTDB. Sulfonamides are known for hydrogen-bonding interactions with biological targets, whereas nitrile groups (as in CTDB) may participate in dipole interactions or act as metalloenzyme inhibitors .
Electrochemical vs. Pharmacological Applications :
- CTDB was studied for its role in Au electrodeposition and adsorption behavior in ionic liquids , while patent compounds (e.g., Example 1 ) focus on enzyme inhibition (e.g., benzothiazole derivatives targeting kinases or proteases). The target compound’s lack of electroactive groups (e.g., diazenyl) may limit its utility in electrochemistry but align it with drug discovery.
Research Findings and Data Gaps
Physicochemical Properties :
- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, influenced by substituents. The p-tolyl group may reduce solubility compared to polar groups like carboxylic acids .
Pharmacological Potential :
- The p-tolylmethanesulfonamide group could similarly target sulfonamide-responsive enzymes (e.g., carbonic anhydrases).
Electrochemical Behavior :
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroquinoline core with a propylsulfonyl group and a p-tolylmethanesulfonamide moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 422.6 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may exhibit significant effects on various pathways, including:
- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding affinity studies suggest it may act on receptors related to inflammation and autoimmune responses.
Pharmacodynamics and Pharmacokinetics
Studies have shown that the compound demonstrates favorable pharmacokinetic properties, including:
- Bioavailability : Preliminary data indicate that it has a promising bioavailability profile, which enhances its therapeutic potential.
- Solubility : The presence of the propylsulfonyl group improves solubility in biological fluids, facilitating better absorption.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals differences in biological activity and properties. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(1-(propylsulfonyl)-...) | Propylsulfonyl group | Antitumor activity | Enhanced solubility |
| N-(1-(methylsulfonyl)-...) | Methyl group instead of propyl | Moderate activity | Lower hydrophobicity |
| N-(1-(ethylsulfonyl)-...) | Ethylene chain | Varies by substitution | Intermediate properties |
This table illustrates how variations in the sulfonyl group can influence the compound's activity and solubility.
Study 1: Antitumor Activity
In a recent study, this compound was evaluated for its antitumor properties. The results indicated that the compound effectively inhibited tumor cell proliferation in vitro and demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Study 2: Autoimmune Disease Treatment
Another investigation focused on the compound's potential as a treatment for autoimmune diseases. It was found to modulate immune responses by inhibiting Th17 cell differentiation, which is implicated in conditions such as rheumatoid arthritis. This effect positions the compound as a promising candidate for further development in autoimmune therapies.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide?
- Methodological Answer : The synthesis involves constructing the tetrahydroquinoline core via cyclization of substituted anilines, followed by sulfonylation using propylsulfonyl chloride and p-tolylmethanesulfonamide. Protecting groups (e.g., Boc for amines) may prevent unwanted side reactions during sulfonyl group introduction. Purification via column chromatography and recrystallization ensures high yield (>70%) and purity (>95%). Structural analogs in and highlight the importance of reaction temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis of sulfonamide groups .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the tetrahydroquinoline scaffold and sulfonamide substituents (e.g., propylsulfonyl δ 1.0–1.5 ppm for CH3, 3.1–3.3 ppm for SO2-CH2). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-HRMS for [M+H]+ as in ). HPLC with UV detection (λ = 254 nm) assesses purity (>98% for in vitro assays). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting sulfonamide-sensitive enzymes like carbonic anhydrase or nitric oxide synthase (nNOS). Use concentrations ranging from 1 nM to 10 µM, with positive controls (e.g., acetazolamide for carbonic anhydrase). and emphasize the role of tetrahydroquinoline derivatives in nNOS inhibition, suggesting IC50 determination via kinetic analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variations) impact the compound’s enzyme inhibition efficacy?
- Methodological Answer : Compare propylsulfonyl (target compound) with ethyl-, phenyl-, or isopropylsulfonyl analogs (). Molecular docking studies (e.g., AutoDock Vina) predict binding affinity differences due to steric/electronic effects. Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition mechanisms (competitive/non-competitive). For example, propylsulfonyl’s longer alkyl chain may enhance hydrophobic interactions in enzyme pockets, improving Ki values by 2–3 fold .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Methodological Answer :
- Meta-analysis : Compile IC50/Ki data from analogs (e.g., ’s comparison of ethyl vs. propylsulfonyl derivatives) to identify trends.
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), ATP concentrations (for kinase assays), or cell passage number (for cytotoxicity studies).
- SAR-driven synthesis : Introduce halogen substituents (e.g., fluorine at the p-tolyl group) to test electronic effects, as seen in ’s chloro-fluoro analog .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Use PEG-400 or cyclodextrin-based formulations for in vivo studies. LogP calculations (e.g., via ChemAxon) guide substituent changes; polar groups (e.g., -OH) on the tetrahydroquinoline ring may improve aqueous solubility.
- Metabolic stability : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Propylsulfonyl’s oxidation susceptibility (vs. ethyl) may require CYP450 isoform profiling (e.g., CYP3A4/2D6) .
Q. What computational methods validate target engagement and selectivity?
- Methodological Answer :
- Molecular dynamics simulations (e.g., GROMACS) model ligand-enzyme complexes over 100 ns to assess binding stability.
- Selectivity screening : Test against off-target enzymes (e.g., COX-2, EGFR) using broad-panel kinase assays. ’s nNOS inhibitor (compound 68) showed >50-fold selectivity over related isoforms via this approach .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data between cell lines?
- Methodological Answer :
- Dose-response curves : Compare IC50 values across ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to identify lineage-specific toxicity.
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Contradictions may arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes .
Q. What statistical approaches are recommended for SAR studies with limited datasets?
- Methodological Answer : Apply Bayesian regression to correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity. Use cross-validation (k-fold) to avoid overfitting. For <20 compounds, prioritize non-parametric tests (e.g., Mann-Whitney U) to compare groups (e.g., active vs. inactive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
